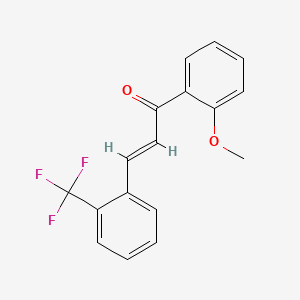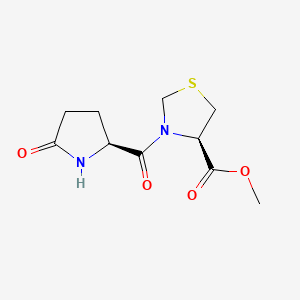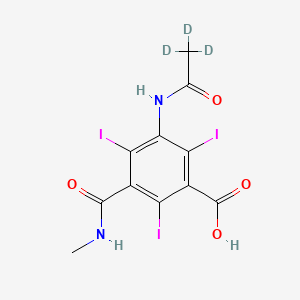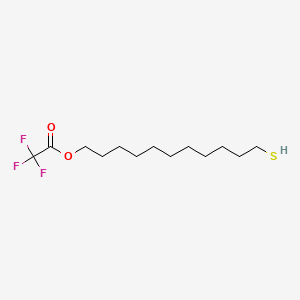
11-Mercaptoundecyl trifluoroacetate
Vue d'ensemble
Description
“11-Mercaptoundecyl trifluoroacetate” is an organofluorine compound with the empirical formula C13H23F3O2S . It has a molecular weight of 300.38 . The compound is used in research and is not intended for medicinal or household use.
Molecular Structure Analysis
The molecular structure of “11-Mercaptoundecyl trifluoroacetate” can be represented by the SMILES string FC(F)(F)C(=O)OCCCCCCCCCCS . The InChI representation is 1S/C13H23F3O2S/c14-13(15,16)12(17)18-10-8-6-4-2-1-3-5-7-9-11-19/h19H,1-11H2 .
Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.4294 . It has a density of 1.059 g/mL at 25 °C . The compound is stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Self-Assembly and Contact Printing
11-Mercaptoundecyl trifluoroacetate: is utilized in the formation of self-assembled monolayers (SAMs) on various surfaces . These SAMs are crucial for contact printing, which is a method used to create patterns on substrates for microfabrication. The molecule’s ability to form a dense and well-ordered monolayer makes it ideal for creating precise and uniform patterns.
Surface Passivation of Germanium
The compound has been used to passivate germanium surfaces by forming SAMs with thiol anchor groups that bond to hydrogen-terminated germanium surfaces . This application is significant in the semiconductor industry, as germanium is a promising material for high-performance electronic devices but lacks a robust native passivation layer.
Antimicrobial Applications
Research has shown that when conjugated with gold nanoparticles, 11-Mercaptoundecyl trifluoroacetate can exhibit strong antimicrobial activity . This is particularly useful in the development of new treatments for multidrug-resistant bacterial infections, offering a potential pathway for creating more effective antimicrobial agents.
Proangiogenic Activities
In the field of biomedical sciences, 11-Mercaptoundecyl trifluoroacetate has been used to create dual-functional gold nanoparticles with proangiogenic activities . These nanoparticles can promote the healing of wounds, especially in diabetic mice, by enhancing the formation of collagen fibers and epithelialization.
Synthesis of Size- and Charge-Tunable Nanoparticles
The molecule is instrumental in the synthesis of size- and charge-tunable nanoparticles, particularly silver nanoparticles (AgNPs), which have optimal size ranges for biomedical applications . The tunability of these nanoparticles is essential for their interaction with biological systems and determines their suitability for various medical applications.
Characterization of Monolayers
11-Mercaptoundecyl trifluoroacetate: is also important in the characterization of monolayers on surfaces. Techniques such as Near-Edge X-Ray Absorption Fine Structure spectroscopy (NEXAFS) rely on SAMs of alkylthiols with trifluoroacetate head groups for accurate surface analysis . This is crucial for understanding the chemical state and quality of semiconductor surfaces.
Safety and Hazards
The compound has hazard statement H413 and is classified as Aquatic Chronic 4 . It falls under the storage class code 10, which represents combustible liquids . The flash point is 230.0 °F in a closed cup . Personal protective equipment recommended includes a dust mask type N95 (US), eyeshields, and gloves .
Mécanisme D'action
Target of Action
It has been used in the synthesis of nanoparticles, suggesting its role in the formation and stabilization of these particles .
Mode of Action
It is known to be involved in the functionalization of nanoparticles . In this context, it likely interacts with the nanoparticle surface, forming a stable layer that can influence the properties of the nanoparticles .
Result of Action
Its role in nanoparticle synthesis suggests it may influence the physical and chemical properties of these particles, potentially affecting their interactions with biological systems .
Action Environment
The action, efficacy, and stability of 11-Mercaptoundecyl trifluoroacetate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species .
Propriétés
IUPAC Name |
11-sulfanylundecyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3O2S/c14-13(15,16)12(17)18-10-8-6-4-2-1-3-5-7-9-11-19/h19H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZNBMSWVPXLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOC(=O)C(F)(F)F)CCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693506 | |
| Record name | 11-Sulfanylundecyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Mercaptoundecyl trifluoroacetate | |
CAS RN |
138524-05-7 | |
| Record name | 11-Sulfanylundecyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Mercaptoundecyl trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-Pyrrolo[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B590343.png)

![Ethane-1,2-diol;2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate](/img/structure/B590346.png)
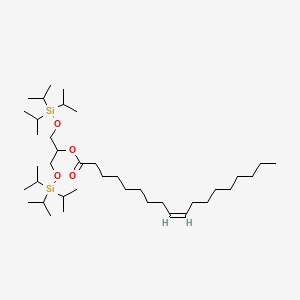
![hexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B590351.png)
